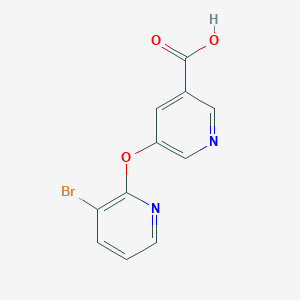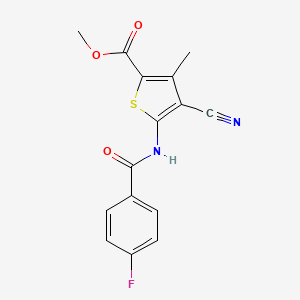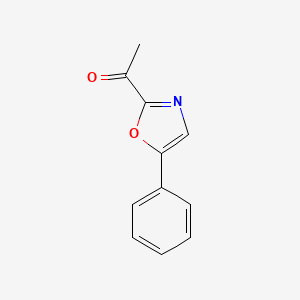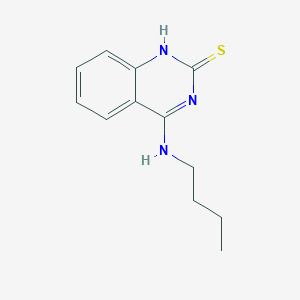
N-(4-环己基苯基)-3-(4-乙氧基苯基)丙烯酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of acrylamide derivatives has been a subject of interest due to their potential biological activities. In the context of N-(4-cyclohexylphenyl)-3-(4-ethoxyphenyl)acrylamide, although not directly synthesized in the provided papers, related compounds have been synthesized using various methods. For instance, a series of 2-cyano-3-substituted-amino(phenyl) methylphosphonylacrylates (acrylamides) were efficiently synthesized under microwave irradiation, which resulted in moderate yields and were characterized by several spectroscopic techniques . Similarly, N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives were synthesized and characterized, with one compound's crystal structure determined by X-ray diffraction . Another study reported the diastereoselective synthesis of (E)-2-cyano-N-(4-ethoxyphenyl)-3-methylthio-3-(substituted-amino)acrylamides, confirming their structures through various analytical methods . These studies demonstrate the diverse synthetic approaches that can be applied to acrylamide derivatives, which could be adapted for the synthesis of N-(4-cyclohexylphenyl)-3-(4-ethoxyphenyl)acrylamide.
Molecular Structure Analysis
The molecular structure of acrylamide derivatives is crucial for understanding their chemical behavior and potential biological activity. The crystal structure of N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide revealed a chair conformation for the cyclohexane ring and an intramolecular hydrogen bond forming a pseudo-six-membered ring . This information is valuable as it provides insight into the conformational preferences of the cyclohexyl moiety, which is also present in N-(4-cyclohexylphenyl)-3-(4-ethoxyphenyl)acrylamide. Additionally, the stereochemistry of novel acrylamide derivatives was confirmed by X-ray crystallography , indicating the importance of stereochemical considerations in the synthesis and analysis of such compounds.
Chemical Reactions Analysis
The reactivity of acrylamide derivatives in chemical reactions can be influenced by their substituents and molecular structure. For example, the 1,3-dipolar cycloaddition reaction of N-(2-fluorophenyl)acrylamide was studied theoretically, showing complete ortho regioselectivity and endo stereoselectivity . This suggests that N-(4-cyclohexylphenyl)-3-(4-ethoxyphenyl)acrylamide could also participate in similar cycloaddition reactions, with its reactivity potentially modulated by its substituents. Moreover, the synthesis of N-(2-bromo-4-methoxyphenyl)acrylamide by acylation demonstrated the influence of reaction conditions on the yield and efficiency of acrylamide formation .
Physical and Chemical Properties Analysis
The physical and chemical properties of acrylamide derivatives are determined by their functional groups and molecular interactions. While the papers provided do not directly discuss the properties of N-(4-cyclohexylphenyl)-3-(4-ethoxyphenyl)acrylamide, they do provide data on related compounds. For instance, the antiviral bioactivities of certain acrylamides were evaluated, with some showing significant inhibitory effects against tobacco mosaic virus . Additionally, the antibacterial and antifungal activities of 3-(substitutedphenyl)-N-(4H-1,2,4-triazol-4-yl)acrylamide compounds were assessed, with some exhibiting promising activity . These findings highlight the potential for diverse biological activities in acrylamide derivatives, which could extend to N-(4-cyclohexylphenyl)-3-(4-ethoxyphenyl)acrylamide.
科学研究应用
金属的腐蚀抑制
N-(4-环己基苯基)-3-(4-乙氧基苯基)丙烯酰胺及其衍生物已被研究其作为腐蚀抑制剂的有效性。Abu-Rayyan 等人 (2022) 在期刊《纳米材料》中的一项研究探索了使用类似的丙烯酰胺衍生物来抑制硝酸溶液中铜的腐蚀。他们发现这些化合物是有效的,表明在保护金属免受腐蚀方面具有潜在应用 Abu-Rayyan 等人,2022 年。
合成和晶体学研究
Bondock 等人 (2014) 对丙烯酰胺的新型衍生物进行了研究,包括与 N-(4-环己基苯基)-3-(4-乙氧基苯基)丙烯酰胺在结构上相关的化合物。他们发表在《分子晶体和液晶》上的研究为这些化合物的合成和结构分析提供了宝贵的见解,这对于它们的实际应用至关重要 Bondock 等人,2014 年。
治疗和生物学研究
Tanış 等人 (2019) 研究了 N-(4-硝基苯基)丙烯酰胺的抗增殖活性,该化合物与 N-(4-环己基苯基)-3-(4-乙氧基苯基)丙烯酰胺在结构上相似。他们的研究发表在《俄罗斯物理化学杂志 B》上,强调了丙烯酰胺基分子在生物医学研究中的潜力,特别是在癌症研究中 Tanış 等人,2019 年。
聚合和工业应用
史密斯和奥姆 (1991) 在《环境健康评论》上的研究全面深入地探讨了 N-(4-环己基苯基)-3-(4-乙氧基苯基)丙烯酰胺等丙烯酰胺的聚合。该研究讨论了丙烯酰胺的环境归宿和神经毒性,这是在其工业应用中必须考虑的关键方面 史密斯和奥姆,1991 年。
属性
IUPAC Name |
(E)-N-(4-cyclohexylphenyl)-3-(4-ethoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27NO2/c1-2-26-22-15-8-18(9-16-22)10-17-23(25)24-21-13-11-20(12-14-21)19-6-4-3-5-7-19/h8-17,19H,2-7H2,1H3,(H,24,25)/b17-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZLRJYSRMSQLFO-LICLKQGHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=CC(=O)NC2=CC=C(C=C2)C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=C/C(=O)NC2=CC=C(C=C2)C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(3-Chloro-4-ethoxyphenyl)-4-[(2,5-dimethylbenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B3012286.png)

![2-(8-Oxo-7H-imidazo[1,2-a]pyrazin-3-yl)acetic acid](/img/structure/B3012293.png)

![2-Methyl-4-[4-[(6-phenylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]pyrimidine](/img/structure/B3012295.png)
![N-isopropyl-4-(4-methylbenzyl)-1-((3-methylbenzyl)thio)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/no-structure.png)


![N-(4-chloro-3-nitrophenyl)-1-[(4-fluorophenyl)methyl]-6-oxopyridine-3-carboxamide](/img/structure/B3012302.png)
![Methyl 2-[(2,4-dichlorobenzoyl)amino]-3-(4-methoxyanilino)acrylate](/img/structure/B3012304.png)


![8,8-dimethyl-8,9-dihydro[1,2,4]triazolo[1,5-a]quinazolin-6(7H)-one](/img/structure/B3012307.png)
